molecular formula C9H6Cl4FN B14264854 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride CAS No. 160320-89-8

2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride

Katalognummer: B14264854
CAS-Nummer: 160320-89-8
Molekulargewicht: 289.0 g/mol
InChI-Schlüssel: BTUXJGLOHHPNIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride is a complex organic compound characterized by the presence of multiple halogen atoms and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a phenyl-substituted ethanimidoyl chloride in the presence of a fluorinating agent. The reaction is carried out in an inert solvent, such as chloroform, at low temperatures to prevent decomposition .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms make it highly reactive, allowing it to participate in various substitution reactions. The phenyl group can stabilize intermediates formed during these reactions, facilitating the formation of stable products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability compared to similar compounds. The combination of these halogens with a phenyl group makes it a versatile reagent in organic synthesis and other applications .

Eigenschaften

CAS-Nummer

160320-89-8

Molekularformel

C9H6Cl4FN

Molekulargewicht

289.0 g/mol

IUPAC-Name

2,2-dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride

InChI

InChI=1S/C9H6Cl4FN/c10-7(6-4-2-1-3-5-6)15-8(11)9(12,13)14/h1-5,7H

InChI-Schlüssel

BTUXJGLOHHPNIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(N=C(C(F)(Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.